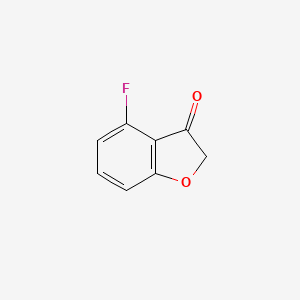

4-Fluorobenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMLJZYMKUNKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669365 | |

| Record name | 4-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911826-36-3 | |

| Record name | 4-Fluoro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911826-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential

Introduction: The Significance of the Benzofuranone Scaffold in Drug Discovery

The benzofuranone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are prevalent in a wide array of natural products and pharmacologically active agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] The introduction of a fluorine atom onto the benzofuranone ring system can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's overall electronic profile. This guide provides a comprehensive technical overview of 4-Fluorobenzofuran-3(2H)-one, a member of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a bicyclic organic compound featuring a benzene ring fused to a furanone ring. A fluorine atom is substituted at the 4-position of the benzofuran ring system.

Systematic Information:

| Identifier | Value | Source |

| IUPAC Name | 4-fluoro-1-benzofuran-3(2H)-one | |

| CAS Number | 911826-36-3 | [2] |

| Molecular Formula | C₈H₅FO₂ | [2] |

| Molecular Weight | 152.12 g/mol | |

| Canonical SMILES | C1C(=O)C2=C(O1)C=CC=C2F | [3] |

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and the general characteristics of related compounds, the following properties can be described.

Physical Properties:

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons at the 2-position would likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (typically >190 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.[4] The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[5] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching will appear in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M+) at m/z 152. The fragmentation pattern would likely involve the loss of CO (m/z 124) and subsequent cleavages of the heterocyclic ring.[7]

Synthesis of this compound: A Proposed Methodological Approach

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted benzofuranones.[8][9][10] A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor.

Proposed Synthetic Workflow:

A potential synthetic pathway could involve the intramolecular Friedel-Crafts type acylation of a 2-phenoxyacetic acid derivative. The causality behind this choice lies in the reliability and versatility of this reaction for forming the five-membered furanone ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate.

-

To a solution of 2-fluorophenol in a suitable solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) as a base.

-

To this mixture, add ethyl bromoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-(2-fluorophenoxy)acetate.

-

Rationale: This is a standard Williamson ether synthesis. The phenoxide generated in situ acts as a nucleophile, displacing the bromide from ethyl bromoacetate.

-

-

Step 2: Synthesis of 2-(2-Fluorophenoxy)acetic acid.

-

Dissolve the ethyl 2-(2-fluorophenoxy)acetate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-(2-fluorophenoxy)acetic acid.

-

Rationale: This is a standard ester hydrolysis (saponification) to generate the corresponding carboxylic acid, which is the necessary precursor for the subsequent cyclization step.

-

-

Step 3: Synthesis of this compound.

-

To a flask containing a dehydrating/condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), add the 2-(2-fluorophenoxy)acetic acid.

-

Heat the mixture with stirring to a temperature sufficient to induce intramolecular acylation (typically 80-120 °C).

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any acidic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

-

Rationale: The strong acid protonates the carboxylic acid, and the resulting acylium ion or its equivalent undergoes an electrophilic aromatic substitution on the electron-rich fluorinated benzene ring to form the five-membered furanone ring.

-

Applications in Drug Development and Medicinal Chemistry

The benzofuranone scaffold is a cornerstone in the development of new therapeutic agents. The introduction of a fluorine atom at the 4-position is anticipated to modulate the biological activity of the parent molecule, potentially enhancing its efficacy and pharmacokinetic profile.

Potential Therapeutic Applications:

-

Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant anticancer activity.[1][11] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. Fluorinated analogs, in some cases, have shown increased potency.[12] While specific data for this compound is not available, it represents a promising candidate for screening in various cancer cell lines.

-

Enzyme Inhibition: Benzofuranones have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against alkaline phosphatase and chorismate synthase.[5][13] Acylsulfonamide-benzofuran derivatives have also been discovered as potent inhibitors of lysine acetyltransferases (KATs).[14][15] The 4-fluoro substituent could play a critical role in the binding affinity and selectivity towards specific enzyme targets.

Logical Framework for Biological Investigation:

The exploration of the therapeutic potential of this compound would logically follow a structured workflow, beginning with broad screening and progressing to more focused mechanistic studies.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, member of the medicinally important benzofuranone family. While specific experimental data for this compound is sparse in the public domain, its structural features suggest significant potential for biological activity. The strategic placement of the fluorine atom is likely to impart favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route, serving as a valuable resource for researchers aiming to explore its therapeutic potential. Further investigation, including its synthesis, comprehensive characterization, and systematic biological evaluation, is warranted to unlock the full potential of this intriguing molecule in the landscape of modern drug discovery.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. achmem.com [achmem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. imreblank.ch [imreblank.ch]

- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Fluorobenzofuran-3(2H)-one (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluorobenzofuran-3(2H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound (CAS No. 911826-36-3).[1][2] As a fluorinated heterocyclic compound, this molecule represents a valuable scaffold in medicinal chemistry and materials science. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This document, intended for researchers and drug development professionals, outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. The methodologies are designed to be self-validating, ensuring high-fidelity data acquisition and interpretation.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The benzofuran-3(2H)-one core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[3] The strategic introduction of a fluorine atom, as in this compound, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.

Given these subtleties, confirming the precise structure—including the regiochemistry of the fluorine substituent—is a non-negotiable prerequisite for any downstream application. A multi-technique spectroscopic approach is the cornerstone of this confirmation. This guide explains the causality behind the choice of experiments and interpretation strategies, moving beyond a simple recitation of data to provide a practical framework for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra suitable for both qualitative and quantitative analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, in a clean, dry NMR tube. CDCl₃ is often a suitable first choice for its good solubilizing power and relatively clean spectral window.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

-

-

Instrument Calibration:

-

Before data acquisition, ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape. Modern spectrometers automate this process effectively.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A 30° pulse angle and a relaxation delay (D1) of 1-2 seconds are typically sufficient for qualitative analysis. For accurate integration, D1 should be increased to 5 times the longest T1 relaxation time of the protons of interest.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is required. An inverse-gated decoupling sequence can be used for quantitative analysis.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid.[5] A broad spectral width should be used initially to locate the signal.

-

2D NMR (Optional but Recommended): For unequivocal assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Logical Workflow for NMR Analysis

Caption: Self-validating workflow for NMR analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton spectrum is key to defining the substitution pattern on the aromatic ring and confirming the methylene group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-2 (CH₂) | ~4.7 | s | - |

| H-5 | ~7.1 | ddd | J(H5,H6) ≈ 8.5, J(H5,F4) ≈ 10.0, J(H5,H7) ≈ 1.0 |

| H-6 | ~7.5 | td | J(H6,H7) ≈ 8.0, J(H6,H5) ≈ 8.5, J(H6,F4) ≈ 5.5 |

| H-7 | ~7.0 | d | J(H7,H6) ≈ 8.0 |

Interpretation Insights:

-

H-2 Methylene Protons: The two protons at the C-2 position are chemically equivalent and adjacent to an oxygen and a carbonyl group. They are expected to appear as a sharp singlet around 4.7 ppm.

-

Aromatic Protons: The aromatic region will show three distinct signals. The fluorine at C-4 exerts a strong electronic effect and introduces heteronuclear coupling.

-

H-5: This proton is ortho to the fluorine, resulting in a large ³J(H,F) coupling of approximately 10.0 Hz. It is also coupled to H-6. The signal will likely appear as a doublet of doublet of doublets (ddd).

-

H-6: This proton is meta to the fluorine, leading to a smaller ⁴J(H,F) coupling (~5.5 Hz). It is coupled to both H-5 and H-7, appearing as a triplet of doublets (td).

-

H-7: This proton is para to the fluorine, so any H-F coupling would be negligible. It is coupled to H-6 and will appear as a doublet (d).

-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C spectrum confirms the carbon skeleton and provides definitive evidence of the fluorine's position through characteristic C-F coupling constants.

| Carbon Assignment | Predicted δ (ppm) | Predicted ¹J(C,F) (Hz) | Predicted nJ(C,F) (Hz) |

| C-2 (CH₂) | ~70 | - | ²J ≈ 20 |

| C-3 (C=O) | ~195 | - | ³J ≈ 3 |

| C-3a | ~120 | - | ²J ≈ 15 |

| C-4 | ~158 | ~250 | - |

| C-5 | ~115 | - | ²J ≈ 25 |

| C-6 | ~138 | - | ³J ≈ 8 |

| C-7 | ~112 | - | ⁴J ≈ 3 |

| C-7a | ~155 | - | ³J ≈ 5 |

Interpretation Insights:

-

Carbonyl Carbon (C-3): The ketone carbonyl will be the most downfield signal, expected around 195 ppm.

-

Fluorinated Carbon (C-4): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹J(C,F)) of approximately 250 Hz, appearing as a doublet. This is the most diagnostic signal for confirming the fluorine's location.

-

Other Aromatic Carbons: Carbons ortho and meta to the fluorine (C-3a, C-5, C-7a) will also exhibit smaller C-F couplings (²J and ³J), further solidifying the structural assignment.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR provides a simple, high-sensitivity confirmation of the fluorine's presence and electronic environment.

-

Predicted Chemical Shift: For an aryl fluoride of this type, a single resonance is expected in the range of -110 to -125 ppm relative to CFCl₃.[6]

-

Predicted Multiplicity: The signal will be a multiplet due to couplings to the ortho (H-5) and meta (H-6) protons. This provides a direct correlation to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2950-2850 | Aliphatic C-H Stretch (CH₂) | Weak |

| ~1720-1700 | C=O Stretch (Ketone) | Strong, Sharp |

| ~1610, ~1480 | Aromatic C=C Stretch | Medium |

| ~1250-1200 | C-F Stretch | Strong |

| ~1100-1050 | C-O Stretch (Ether) | Strong |

Interpretation Insights: The two most diagnostic peaks are the strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹ and the strong C-F stretch around 1230 cm⁻¹.[7] The presence of both is compelling evidence for the target structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often yielding a prominent molecular ion peak.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL for infusion.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300). The protonated molecule [M+H]⁺ is expected.

Data Analysis and Predicted Fragmentation

-

Molecular Formula: C₈H₅FO₂

-

Exact Mass: 152.0274

-

Expected Molecular Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 153.0352 .

The fragmentation of the parent ion can proceed through several logical pathways, providing further structural confirmation.

Caption: Predicted EI fragmentation pathway for the molecule.

Interpretation Insights:

-

Loss of Carbon Monoxide: A characteristic fragmentation for cyclic ketones is the neutral loss of carbon monoxide (28 Da), leading to a fragment at m/z 124 .

-

Formation of Fluorobenzene Radical Cation: Subsequent fragmentation of the m/z 124 ion could lead to the formation of a fluorobenzene-type radical cation at m/z 96 .

-

Formation of Fluorophenyl Cation: Loss of a hydrogen radical from the m/z 96 fragment would yield the fluorophenyl cation at m/z 95 .

Summary of Key Spectroscopic Data

| Technique | Key Diagnostic Feature | Expected Value / Observation |

| ¹H NMR | H-5 Signal | ddd, δ ≈ 7.1 ppm, with large ³J(H,F) ≈ 10 Hz |

| ¹³C NMR | C-4 Signal | d, δ ≈ 158 ppm, with very large ¹J(C,F) ≈ 250 Hz |

| ¹⁹F NMR | Fluorine Signal | Multiplet, δ ≈ -110 to -125 ppm |

| IR Spec | Carbonyl Stretch | Strong, sharp band at ~1710 cm⁻¹ |

| IR Spec | C-F Stretch | Strong band at ~1230 cm⁻¹ |

| Mass Spec | Molecular Ion [M+H]⁺ | m/z = 153.0352 |

Conclusion

The structural integrity of this compound can be unequivocally established through the integrated application of NMR, IR, and MS. NMR spectroscopy, particularly the observation of specific H-F and C-F coupling constants, provides definitive proof of the fluorine's regiochemistry. IR spectroscopy offers rapid confirmation of the core functional groups, while mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation. The protocols and predictive data outlined in this guide provide a robust framework for researchers to ensure the identity and quality of this important chemical entity, enabling its confident use in further scientific investigation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. parchem.com [parchem.com]

- 3. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 7. Benzofuran [webbook.nist.gov]

The Rising Therapeutic Potential of Fluorinated Benzofuranone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Benzofuranone Scaffolds

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure provides an ideal framework for interaction with a variety of biological targets. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to enhance the therapeutic potential of these derivatives. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This includes improved metabolic stability, enhanced binding affinity to target proteins, and increased membrane permeability, all of which are critical attributes for successful drug candidates.[2]

This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated benzofuranone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the synthetic strategies for introducing fluorine into the benzofuranone core, explore the mechanisms of action underlying their diverse biological effects, and provide detailed protocols for their evaluation.

Synthetic Strategies for Fluorinated Benzofuranone Derivatives

The synthesis of fluorinated benzofuranone derivatives can be achieved through several strategic routes. A common approach involves the use of fluorinated starting materials, such as fluorinated phenols or salicylic acids, which are then subjected to cyclization reactions to form the benzofuranone ring.

One established method is the Rap-Stoermer reaction, which involves the base-mediated condensation of an ortho-hydroxy acetophenone with an α-halo ketone.[3] To introduce fluorine, a fluorinated ortho-hydroxy acetophenone can be utilized as the starting material.

A General Synthetic Route:

Caption: General synthetic scheme for fluorinated benzofuranones.

Another versatile strategy involves the late-stage fluorination of a pre-formed benzofuranone scaffold. This can be accomplished using electrophilic fluorinating reagents such as Selectfluor®.[4] The regioselectivity of the fluorination is often directed by the existing substitution pattern on the benzofuranone ring.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated benzofuranone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain fluorinated benzofuranone derivatives can trigger the intrinsic apoptotic pathway.[6] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately results in cell death.[6] Furthermore, some derivatives have been shown to increase the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further promoting apoptosis.[2][7]

Caption: Apoptosis induction by fluorinated benzofuranones.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of fluorinated benzofuranone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydrofluorinated Benzofuran | HCT116 (Colon Cancer) | 19.5 - 24.8 | [2] |

| Benzofuran-isatin Conjugate | SW620 (Colon Cancer) | Varies | [8] |

| 3-Oxadiazolylbenzofuran | HCT116 (Colon Cancer) | 3.27 - 11.27 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzofuranone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[10]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[10] The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Fluorinated benzofuranone derivatives have shown promise as anti-inflammatory agents by targeting key signaling pathways.[11]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12] Some fluorinated benzofuranone derivatives have been found to exert their anti-inflammatory effects by inhibiting this pathway.[12][13] However, other studies indicate that some derivatives may act independently of the NF-κB pathway, suggesting multiple mechanisms of action.[2] These compounds can also reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E₂ (PGE₂).[11][14]

Caption: Inhibition of the NF-κB pathway by fluorinated benzofuranones.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is often assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound Class | Inflammatory Mediator | IC₅₀ (µM) | Reference |

| Dihydrofluorinated Benzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 | [11] |

| Dihydrofluorinated Benzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | [11] |

| Dihydrofluorinated Benzofuran | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [11] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Fluorinated benzofuranone derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[16]

Mechanism of Action

The precise antimicrobial mechanism of action for many fluorinated benzofuranone derivatives is still under investigation. However, it is hypothesized that their lipophilic nature, enhanced by the presence of fluorine, allows them to readily penetrate microbial cell membranes.[17] Once inside the cell, they may disrupt essential cellular processes, leading to growth inhibition or cell death. The structure-activity relationship (SAR) studies suggest that the position and number of fluorine atoms, as well as other substituents on the benzofuranone core, play a crucial role in determining their antimicrobial spectrum and potency.[18]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-based Pyrazole-thiazoles | S. aureus, E. coli | Varies | [19][20] |

| Aza-benzofurans | S. typhimurium, S. aureus | Varies | [17] |

| Oxa-benzofurans | P. italicum, C. musae | 12.5 - 25 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the fluorinated benzofuranone derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same growth medium.

-

Inoculation: Add a standardized amount of the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to a deficiency in the neurotransmitter acetylcholine.[21] Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy.[10] Fluorinated benzofuranone derivatives have been investigated for their potential as AChE inhibitors.[22]

Mechanism of Action: Cholinesterase Inhibition

Certain fluorinated benzofuranone derivatives have been shown to inhibit the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[22] The inhibitory mechanism often involves the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.[22]

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of these compounds against cholinesterases is determined by their IC₅₀ values.

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Benzofuran-triazole Hybrids | Acetylcholinesterase (AChE) | 0.55 - 2.28 | [22] |

| Benzofuran-based Derivatives | Acetylcholinesterase (AChE) | 0.058 - 0.086 | [23] |

| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BChE) | 2.5 - 32.8 | [21][24] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution and the test compound (fluorinated benzofuranone derivative) at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and DTNB to each well to start the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow product.

-

Absorbance Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Fluorinated benzofuranone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has been shown to enhance their potency and modulate their selectivity towards various therapeutic targets. The diverse mechanisms of action, including apoptosis induction, anti-inflammatory pathway modulation, antimicrobial effects, and cholinesterase inhibition, underscore their potential for the development of novel therapeutics for a range of diseases.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for their antimicrobial and neuroprotective effects. Further optimization of the benzofuranone scaffold through medicinal chemistry approaches, guided by structure-activity relationship studies, will be crucial for developing compounds with improved efficacy, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and development of this exciting class of molecules.

Experimental Workflow for Screening Fluorinated Benzofuranone Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 7. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]

- 22. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Potential of 4-Fluorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzofuran-3(2H)-one Scaffold as a Privileged Pharmacophore

The benzofuran chemical motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Within this family, the benzofuran-3(2H)-one (also known as coumaranone) sub-structure represents a particularly "privileged" scaffold—a molecular framework that is capable of binding to multiple, distinct biological targets, thereby offering a rich foundation for drug discovery.[3][4] Its derivatives have been explored as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][5][6]

This guide focuses on a specific, under-investigated derivative: 4-Fluorobenzofuran-3(2H)-one . While direct biological data for this compound is scarce, the extensive research on the broader benzofuranone class allows us to formulate robust hypotheses regarding its potential therapeutic targets. The introduction of a fluorine atom at the 4-position is a classic medicinal chemistry strategy intended to modulate electronic properties, metabolic stability, and binding affinity through specific electrostatic or hydrogen bond interactions, potentially enhancing potency or selectivity.

This document serves as both a strategic overview and a practical manual for researchers aiming to elucidate the therapeutic targets of this compound. We will explore three high-probability target classes based on established activities of the core scaffold: Protein Kinases , Microtubules , and Monoamine Oxidase B (MAO-B) . For each, we will present the therapeutic rationale, a comprehensive validation workflow, and the underlying scientific principles guiding the experimental design.

Part 1: Putative Target Class I - Protein Kinase Inhibition

Therapeutic Rationale

Protein kinases are critical regulators of nearly all cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7] The benzofuranone scaffold has been successfully developed into potent inhibitors of several key kinase families.[7][8] Notably, derivatives have shown significant activity against the PI3K/Akt/mTOR pathway, which is a central hub for controlling cell growth, proliferation, and survival.[9] Other kinases implicated as targets for benzofuran-based molecules include Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both essential for cell cycle progression.[8][10]

The therapeutic hypothesis is that this compound acts as an ATP-competitive or allosteric inhibitor of one or more protein kinases, disrupting oncogenic signaling and leading to cell cycle arrest and apoptosis in cancer cells. The 4-fluoro substituent could potentially form key interactions within the ATP-binding pocket, conferring enhanced affinity or selectivity.

Target Validation Workflow: A Step-by-Step Protocol

Validating a kinase as a direct target requires a multi-pronged approach, moving from broad, high-throughput screening to specific, mechanistic cellular assays. This self-validating system ensures that observed effects are due to on-target activity.

-

Objective: To identify which of the ~500 human kinases interact with the compound.

-

Methodology: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Reaction Biology).

-

Provide a high-purity sample of this compound.

-

Request a primary screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.

-

The assay typically measures the remaining kinase activity after incubation with the compound. Results are reported as '% Inhibition'.

-

-

Causality & Interpretation: This initial screen casts a wide net. "Hits" are typically defined as kinases showing >70% inhibition. This step does not confirm direct inhibition but provides a crucial list of high-probability candidates for further investigation.

-

Objective: To quantify the potency of the compound against the primary hits from the kinome scan.

-

Methodology:

-

For each validated hit, perform an in vitro kinase activity assay. This can be a radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).

-

Prepare a 10-point serial dilution of this compound (e.g., from 100 µM down to 1 nM).

-

Incubate the kinase, its specific substrate, and ATP with each concentration of the inhibitor.

-

Measure kinase activity and plot '% Inhibition' versus log[Inhibitor].

-

Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

-

-

Causality & Interpretation: A low IC₅₀ value (typically nM to low µM range) confirms the compound's potency against a specific isolated enzyme. This provides strong evidence of a direct interaction.

-

Objective: To confirm that the compound binds to its putative kinase target within a live cellular environment.

-

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Culture a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active, like PC-3 for the PI3K pathway).[9]

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

-

Cool and centrifuge the samples to separate soluble protein from aggregated, denatured protein.

-

Analyze the soluble fraction for the presence of the target kinase using Western Blot.

-

-

Causality & Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. If this compound binds its target kinase, that kinase will remain soluble at higher temperatures in the treated samples compared to the vehicle control. This demonstrates direct physical interaction in a physiological context.

-

Objective: To demonstrate that target engagement leads to the expected functional consequence in cells.

-

Methodology: Phospho-Protein Western Blot

-

Treat the chosen cell line with increasing concentrations of the compound.

-

Lyse the cells at a specific time point post-treatment.

-

Perform a Western Blot analysis to measure the phosphorylation status of a known direct substrate of the target kinase. For example, if PI3K is the target, probe for phospho-Akt (p-Akt).[9]

-

-

Causality & Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides the final, crucial link between direct target binding and a functional cellular outcome, confirming the compound's mechanism of action.

Visualization of the Kinase Validation Workflow

Caption: Workflow for kinase target identification and validation.

Part 2: Putative Target Class II - Tubulin Polymerization

Therapeutic Rationale

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.[11] Agents that interfere with microtubule dynamics are among the most successful anticancer drugs (e.g., taxanes, vinca alkaloids). Benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[11][12] This disruption leads to mitotic arrest (G2/M phase arrest) and ultimately triggers apoptosis in rapidly dividing cancer cells.[6][13]

The therapeutic hypothesis is that this compound binds to β-tubulin, preventing its polymerization into microtubules. This antimitotic activity would be particularly effective against cancer cells, which are characterized by high rates of proliferation.

Target Validation Workflow: A Step-by-Step Protocol

-

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

-

Methodology:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reconstitute purified tubulin (>99% pure) in a suitable buffer.

-

Add a fluorescence reporter that binds specifically to polymeric microtubules.

-

Initiate polymerization by raising the temperature to 37°C in the presence of GTP.

-

Run parallel reactions containing vehicle control, a known inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), and a dilution series of this compound.

-

Measure the increase in fluorescence over time in a microplate reader.

-

-

Causality & Interpretation: Inhibition of the fluorescence increase relative to the vehicle control is direct evidence of interference with tubulin polymerization. The potency (IC₅₀) can be calculated from the dose-response data.[12]

-

Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, the characteristic cellular phenotype of an antimitotic agent.[10]

-

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

-

Treat a rapidly proliferating cancer cell line (e.g., HeLa) with vehicle or increasing concentrations of the compound for a duration corresponding to one cell cycle (e.g., 24 hours).

-

Harvest, fix, and permeabilize the cells.

-

Stain the cellular DNA with a stoichiometric dye like propidium iodide.

-

Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

-

Causality & Interpretation: Untreated cells will show distinct populations in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Treatment with an effective tubulin inhibitor will cause a significant, dose-dependent accumulation of cells in the G2/M phase population.[13]

-

Objective: To visually confirm the disruption of the microtubule cytoskeleton within treated cells.

-

Methodology:

-

Grow cells (e.g., HeLa) on glass coverslips.

-

Treat with the compound at its approximate IC₅₀ concentration for several hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

Image the cells using a fluorescence or confocal microscope.

-

-

Causality & Interpretation: Vehicle-treated interphase cells will display a fine, filamentous network of microtubules extending throughout the cytoplasm. Mitotic cells will show a well-organized mitotic spindle. In contrast, cells treated with this compound should exhibit a diffuse, disorganized tubulin stain and a lack of proper mitotic spindles, providing direct visual evidence of microtubule disruption.

Visualization of the Tubulin Inhibition Pathway

Caption: Mechanism of action for a tubulin polymerization inhibitor.

Part 3: Putative Target Class III - Monoamine Oxidase B (MAO-B) Inhibition

Therapeutic Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Selective inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for treating Parkinson's disease.[14] It may also have therapeutic potential in other neurodegenerative conditions like Alzheimer's disease.[15] Critically, studies on a series of 3-coumaranone [benzofuran-3(2H)-one] derivatives have demonstrated their potent and selective inhibition of human MAO-B, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[14][15]

The therapeutic hypothesis is that this compound acts as a selective, reversible inhibitor of MAO-B. This could provide neuroprotective effects by preventing the breakdown of dopamine and reducing the oxidative stress associated with its metabolism.

Target Validation Workflow: A Step-by-Step Protocol

-

Objective: To determine the potency and selectivity of the compound against both MAO isoforms.

-

Methodology:

-

Use a commercial fluorescence-based MAO assay kit (e.g., from Abcam or Sigma-Aldrich) which provides recombinant human MAO-A and MAO-B enzymes.

-

The assay principle involves the oxidative deamination of a substrate by MAO, which produces H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal.

-

Perform parallel dose-response experiments for both MAO-A and MAO-B using a 10-point dilution series of this compound.

-

Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

Calculate IC₅₀ values for each isoform.

-

-

Causality & Interpretation: The primary data will be the IC₅₀ values. The selectivity index (SI) is calculated as SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). A high SI value (>100) indicates strong selectivity for MAO-B, which is a desirable property for minimizing side effects.[14]

-

Objective: To determine if the compound is a reversible or irreversible inhibitor. Reversible inhibition is often preferred for safety.

-

Methodology: Dialysis Method

-

Pre-incubate a concentrated solution of MAO-B with a saturating concentration of this compound (e.g., 10x IC₅₀) for 30 minutes.

-

Place the enzyme-inhibitor mixture in a dialysis bag (with an appropriate molecular weight cutoff).

-

Dialyze the mixture against a large volume of buffer for several hours to remove any unbound inhibitor.

-

As a control, perform the same procedure with the enzyme alone and with an enzyme pre-incubated with a known irreversible inhibitor (e.g., selegiline).

-

After dialysis, measure the remaining enzymatic activity of all samples.

-

-

Causality & Interpretation: If the compound is a reversible inhibitor, dialysis will remove it from the active site, and enzyme activity will be almost completely restored.[15] If it is an irreversible (covalent) inhibitor, the activity will remain low even after dialysis.

-

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Methodology: Lineweaver-Burk Plot

-

Measure the initial reaction velocity of the MAO-B enzyme at various substrate concentrations.

-

Repeat these measurements in the presence of two or three fixed concentrations of this compound.

-

Plot the data on a Lineweaver-Burk (double reciprocal) plot: 1/Velocity vs. 1/[Substrate].

-

-

Causality & Interpretation: The pattern of the lines on the plot reveals the inhibition mechanism. For competitive inhibition (common for substrate analogs), the lines will intersect on the y-axis. This confirms that the inhibitor competes with the natural substrate for binding to the enzyme's active site.

Quantitative Data Summary

| Assay Type | Parameter Measured | Example Data for a Hypothetical MAO-B Inhibitor |

| MAO Inhibition | IC₅₀ (MAO-A) | 8.5 µM |

| IC₅₀ (MAO-B) | 0.045 µM | |

| Selectivity Index (SI) | 189 | |

| Reversibility | % Activity Recovery (Post-Dialysis) | > 90% |

| Enzyme Kinetics | Mechanism of Inhibition | Competitive |

Conclusion

The this compound molecule stands at an exciting intersection of a privileged chemical scaffold and modern medicinal chemistry design. While its specific biological targets remain to be formally identified, the wealth of data on the benzofuranone class provides a clear and rational path forward for investigation. The workflows detailed in this guide—for kinases, tubulin, and MAO-B—offer a rigorous, multi-faceted approach to target identification and validation. By systematically progressing from high-throughput screening to detailed mechanistic studies, researchers can effectively deorphan this compound and unlock its potential therapeutic value. The logical, self-validating nature of these experimental plans ensures that any discoveries will be built on a foundation of scientific integrity, paving the way for future drug development efforts.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Benzofuranone Compounds in Targeting Cancer Cells: A Technical Guide

Abstract

Benzofuranone and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in oncology.[1][2][3][4] Their diverse biological activities, including potent anticancer effects, have spurred extensive research into their mechanisms of action.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms by which benzofuranone compounds exert their cytotoxic and anti-proliferative effects on cancer cells. We will delve into the intricate signaling pathways modulated by these compounds, the key molecular targets they engage, and the cellular consequences that ultimately lead to cancer cell death. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of benzofuranone derivatives.

Introduction: The Therapeutic Promise of the Benzofuranone Scaffold

The benzofuranone core, a heterocyclic structure composed of fused benzene and furanone rings, represents a privileged scaffold in medicinal chemistry.[2] Natural and synthetic derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and, most notably, antitumor activities.[1][3] The versatility of the benzofuranone ring system allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[2][5] This guide will dissect the primary mechanisms that underpin the anticancer activity of these compounds, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A predominant mechanism through which benzofuranone compounds eliminate cancer cells is the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis, and its evasion is a hallmark of cancer. Benzofuranone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). Several benzofuranone derivatives have been demonstrated to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Key events include:

-

Upregulation of Pro-Apoptotic Proteins: An increase in the expression of proteins like Bax.[6][7]

-

Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of proteins like Bcl-2 and Bcl-xl.[6][7]

-

Altered Bax/Bcl-2 Ratio: This shift in balance leads to MOMP and the release of cytochrome c from the mitochondria into the cytoplasm.[6][7]

-

Caspase Activation: Released cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[8][9][10]

-

PARP Cleavage and DNA Fragmentation: Activated executioner caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation observed in apoptotic cells.[6][7]

A novel benzofuran-isatin conjugate, for instance, was found to induce apoptosis in colorectal cancer cells by downregulating the anti-apoptotic marker Bcl-xl and upregulating the pro-apoptotic markers Bax and cytochrome c.[7]

Caption: Intrinsic apoptotic pathway induced by benzofuranone compounds.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. Some benzofuran-substituted chalcone derivatives have been shown to trigger apoptosis through this pathway in human lung and breast cancer cells.[11] This typically involves the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, benzofuranone compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, primarily the G0/G1 and G2/M phases.[6][8][9] This prevents the cells from replicating their DNA and dividing.

G0/G1 Phase Arrest

Several benzofuran derivatives induce G0/G1 cell cycle arrest in breast cancer cells.[6] This is often mediated by the upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21Cip/WAF1.[6] p21 can inhibit the activity of cyclin/CDK complexes, such as cyclin D/CDK4/6 and cyclin E/CDK2, which are essential for the G1/S transition. Notably, this upregulation of p21 can occur in a p53-independent manner, suggesting a broader therapeutic potential for these compounds, even in cancers with mutated or non-functional p53.[6]

G2/M Phase Arrest

Other benzofuranone derivatives have been shown to cause cell cycle arrest at the G2/M checkpoint.[8][9][12] For example, a novel benzofuran lignan derivative was found to induce G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner.[8] This was associated with increased levels of p21, p27, and cyclin B.[8] Another study on a newly synthesized benzofuran lignan in MCF-7 cells demonstrated G2/M arrest accompanied by the downregulation of CyclinB1 and suppression of Cdc25c and CDK1 activity.[9]

Caption: G2/M cell cycle arrest mechanism of benzofuranone compounds.

Inhibition of Key Oncogenic Signaling Pathways

Benzofuranone derivatives exert their anticancer effects by targeting and inhibiting several signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[12] Several studies have identified benzofuranone derivatives as potent inhibitors of this pathway.[12][13][14] These compounds have been shown to directly bind to and inhibit the kinase activity of mTOR complex 1 (mTORC1).[13] Inhibition of this pathway leads to the dephosphorylation of downstream targets like the S6 ribosomal protein and 4E-BP1, ultimately suppressing protein synthesis and cell growth.[15] Western blot analysis has confirmed that treatment with certain benzo[b]furan derivatives leads to a decrease in the levels of phosphorylated Akt and mTOR in breast cancer cells.[12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. A synthetic derivative of benzofuran lignan has been shown to inhibit endotoxin-induced NF-κB activation in both p53-positive and -negative cells, contributing to its cell death-inducing effects.[8][10]

Other Targeted Pathways

-

HIF-1 Pathway: Some benzofuran derivatives have been optimized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for the survival and progression of p53-independent malignant cancers.[2][16]

-

VEGFR-2 Inhibition: Certain benzofuran-based chalcone derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting a potential anti-angiogenic mechanism of action.[17][18]

Direct Molecular Targets

Beyond signaling pathways, specific benzofuranone derivatives have been identified to interact with and inhibit the function of key proteins involved in cancer cell division and survival.

-

Aurora B Kinase: A small-molecule benzofuran derivative, identified through high-throughput screening, was found to bind to and inhibit the kinase activity of Aurora B, a key regulator of mitosis.[19] Inhibition of Aurora B leads to defects in chromosome segregation and ultimately cell death.[19]

-

Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle.[20] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[20]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of novel benzofuranone compounds, a series of well-established in vitro assays are employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the benzofuranone compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that intercalates into the DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with the benzofuranone compound at the desired concentrations for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

-

Treat cells with the benzofuranone compound.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Treat cells with the benzofuranone compound and lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, p21, cleaved PARP, p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes the reported IC50 values for selected benzofuranone derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [12] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [12] |

| Benzofuran derivative 44b | MDA-MB-231 (Breast) | 2.52 | [20] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 (48h) | [21] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon) | 7.76 (48h) | [21] |

| Benzofuran-chalcone derivative 4g | HCC1806 (Breast) | 5.93 | [17] |

| Benzofuran-chalcone derivative 4g | HeLa (Cervical) | 5.61 | [17] |

| Benzofuran hybrid 12 | SiHa (Cervical) | 1.10 | [22] |

| Benzofuran hybrid 12 | HeLa (Cervical) | 1.06 | [22] |

Conclusion and Future Directions

Benzofuranone compounds represent a versatile and potent class of anticancer agents with multifaceted mechanisms of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their therapeutic potential. The structure-activity relationship studies continue to guide the design of new derivatives with improved efficacy and selectivity.[2][5][23] Future research should focus on in vivo studies to validate the preclinical efficacy and safety of lead compounds, as well as the identification of predictive biomarkers to guide their clinical development. The continued exploration of the benzofuranone scaffold holds great promise for the discovery of novel and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]